![molecular formula C14H8N4O B1680106 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 913830-15-6](/img/structure/B1680106.png)
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Overview
Description
The compound “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is a complex organic molecule that contains a pyridine and an oxadiazole ring . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” would depend on its specific structure. For instance, similar compounds have a molecular weight of around 180.20500, a polar surface area of 36.68000, and a logP of 2.62028 .
Scientific Research Applications
1. Synthesis and Structural Studies
The compound 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile and its derivatives have been involved in the synthesis of various complexes. For instance, studies have shown that the nitrile group in such compounds does not take part in complexation but remains as a free pendant group (Sairem et al., 2012).
2. Radioligand Development
This compound has also been explored in the development of radioligands for positron emission tomography (PET) imaging. Analogues of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have shown potential as PET imaging agents, with specific binding in regions of the brain enriched with metabotropic glutamate receptor subtype 5 (mGluR5) (Shimoda et al., 2016).
3. Optical Properties
Derivatives of this compound have been studied for their fluorescence spectral characteristics. Investigations into how substituent groups affect absorption and emission have been conducted, offering insights into the molecular orbital correlations with absorption (Ge et al., 2014).
4. Development of Heterocyclic Systems
The compound has been used in the formation of novel heterocyclic systems. For example, a study detailed the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, offering insights into their potential biological activity (Kharchenko et al., 2008).
5. Pharmaceutical Research
Research has also focused on the synthesisand evaluation of this compound in pharmaceutical contexts. For instance, derivatives of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have been studied for their potential as metabotropic glutamate receptor antagonists, with implications for neurological disorders and brain health (Huang et al., 2004).
6. Luminescent Material Development
The compound has been utilized in the synthesis of luminescent Re(I) complexes. These complexes have been studied for their photoluminescence, providing valuable information on how the ligand structure affects the photophysical properties of Re(I) complexes (Ge et al., 2012).
7. Antimicrobial Activity
Some derivatives of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile have been evaluated for their antimicrobial activity. Research in this area has led to the discovery of compounds with significant action against various bacterial strains, expanding the scope of potential therapeutic applications (Kumar et al., 2011).
8. Anticancer Research
The compound has also been a focus in anticancer research. For example, 1,2,4-oxadiazole derivatives of the compound have been synthesized and evaluated for their anticancer activity, demonstrating potential as new anticancer drugs (Vaidya et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXDSQLRSWUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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